CID 21781066
CID 21781066
CE3F4 is an inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1).
Brand Name:
Vulcanchem
CAS No.:
143703-25-7
VCID:
VC0523041
InChI:
InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3
SMILES:
CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br
Molecular Formula:
C11H10Br2FNO
Molecular Weight:
351.01 g/mol
CID 21781066
CAS No.: 143703-25-7
Inhibitors
VCID: VC0523041
Molecular Formula: C11H10Br2FNO
Molecular Weight: 351.01 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 143703-25-7 |
---|---|
Product Name | CID 21781066 |
Molecular Formula | C11H10Br2FNO |
Molecular Weight | 351.01 g/mol |
IUPAC Name | 5,7-dibromo-6-fluoro-2-methyl-3,4-dihydro-2H-quinoline-1-carbaldehyde |
Standard InChI | InChI=1S/C11H10Br2FNO/c1-6-2-3-7-9(15(6)5-16)4-8(12)11(14)10(7)13/h4-6H,2-3H2,1H3 |
Standard InChIKey | ZZLQPWXVZCPUGC-UHFFFAOYSA-N |
SMILES | CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |
Canonical SMILES | CC1CCC2=C(C(=C(C=C2N1C=O)Br)F)Br |
Appearance | Solid powder |
Description | CE3F4 is an inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | CE3F4; CE-3-F-4; CE 3 F 4; CE-3F4; CE 3F4; |
Reference | 1: Sonawane YA, Zhu Y, Garrison JC, Ezell EL, Zahid M, Cheng X, Natarajan A. Structure-Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Med Chem Lett. 2017 Oct 2;8(11):1183-1187. doi: 10.1021/acsmedchemlett.7b00358. eCollection 2017 Nov 9. PubMed PMID: 29375750; PubMed Central PMCID: PMC5774307. 2: Brouwer S, Hoffmeister T, Gresch A, Schönhoff L, Düfer M. Resveratrol Influences Pancreatic Islets by Opposing Effects on Electrical Activity and Insulin Release. Mol Nutr Food Res. 2018 Mar;62(5). doi: 10.1002/mnfr.201700902. PubMed PMID: 29341416. 3: Yu X, Zhang Q, Zhao Y, Schwarz BJ, Stallone JN, Heaps CL, Han G. Activation of G protein-coupled estrogen receptor 1 induces coronary artery relaxation via Epac/Rap1-mediated inhibition of RhoA/Rho kinase pathway in parallel with PKA. PLoS One. 2017 Mar 9;12(3):e0173085. doi: 10.1371/journal.pone.0173085. eCollection 2017. PubMed PMID: 28278256; PubMed Central PMCID: PMC5344336. 4: Jansen SR, Poppinga WJ, de Jager W, Lezoualc'h F, Cheng X, Wieland T, Yarwood SJ, Gosens R, Schmidt M. Epac1 links prostaglandin E2 to β-catenin-dependent transcription during epithelial-to-mesenchymal transition. Oncotarget. 2016 Jul 19;7(29):46354-46370. doi: 10.18632/oncotarget.10128. PubMed PMID: 27344171; PubMed Central PMCID: PMC5216803. 5: Pratt EP, Salyer AE, Guerra ML, Hockerman GH. Ca2+ influx through L-type Ca2+ channels and Ca2+-induced Ca2+ release regulate cAMP accumulation and Epac1-dependent ERK 1/2 activation in INS-1 cells. Mol Cell Endocrinol. 2016 Jan 5;419:60-71. doi: 10.1016/j.mce.2015.09.034. Epub 2015 Oct 3. PubMed PMID: 26435461; PubMed Central PMCID: PMC4684454. 6: Domínguez-Rodríguez A, Ruiz-Hurtado G, Sabourin J, Gómez AM, Alvarez JL, Benitah JP. Proarrhythmic effect of sustained EPAC activation on TRPC3/4 in rat ventricular cardiomyocytes. J Mol Cell Cardiol. 2015 Oct;87:74-8. doi: 10.1016/j.yjmcc.2015.07.002. Epub 2015 Jul 26. PubMed PMID: 26219954. 7: Laurent AC, Bisserier M, Lucas A, Tortosa F, Roumieux M, De Régibus A, Swiader A, Sainte-Marie Y, Heymes C, Vindis C, Lezoualc'h F. Exchange protein directly activated by cAMP 1 promotes autophagy during cardiomyocyte hypertrophy. Cardiovasc Res. 2015 Jan 1;105(1):55-64. doi: 10.1093/cvr/cvu242. Epub 2014 Nov 19. PubMed PMID: 25411381. 8: Brown LM, Rogers KE, McCammon JA, Insel PA. Identification and validation of modulators of exchange protein activated by cAMP (Epac) activity: structure-function implications for Epac activation and inhibition. J Biol Chem. 2014 Mar 21;289(12):8217-30. doi: 10.1074/jbc.M114.548636. Epub 2014 Feb 4. PubMed PMID: 24497631; PubMed Central PMCID: PMC3961650. 9: Courilleau D, Bouyssou P, Fischmeister R, Lezoualc'h F, Blondeau JP. The (R)-enantiomer of CE3F4 is a preferential inhibitor of human exchange protein directly activated by cyclic AMP isoform 1 (Epac1). Biochem Biophys Res Commun. 2013 Oct 25;440(3):443-8. doi: 10.1016/j.bbrc.2013.09.107. Epub 2013 Oct 4. PubMed PMID: 24099776. 10: Courilleau D, Bisserier M, Jullian JC, Lucas A, Bouyssou P, Fischmeister R, Blondeau JP, Lezoualc'h F. Identification of a tetrahydroquinoline analog as a pharmacological inhibitor of the cAMP-binding protein Epac. J Biol Chem. 2012 Dec 28;287(53):44192-202. doi: 10.1074/jbc.M112.422956. Epub 2012 Nov 8. PubMed PMID: 23139415; PubMed Central PMCID: PMC3531735. |
PubChem Compound | 21781066 |
Last Modified | Nov 11 2021 |
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